molecular formula C11H14ClNO2 B8636912 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine

4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine

Cat. No. B8636912
M. Wt: 227.69 g/mol
InChI Key: ARSPICZVXODHOC-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

A solution of 2-(2-chloro-5-nitro-phenoxymethyl)-tetrahydrofuran (0.45 g, 1.75 mmol) in EtOAc (10 mL) was degassed with argon then charged with 10% by weight Pd/C (0.4 g). The mixture was stirred for 7 h under an H2 atmosphere, filtered through Celite® and concentrated in vacuo. A mixture contained the title compound along with starting material in a 7:3 ratio. MS: (MH+)=227.1; Calc'd 227.69 for C11H15ClNO2.
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:3]=1[O:4][CH2:5][CH:6]1[CH2:10][CH2:9][CH2:8][O:7]1>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:3]=1[O:4][CH2:5][CH:6]1[CH2:10][CH2:9][CH2:8][O:7]1

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
ClC1=C(OCC2OCCC2)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 7 h under an H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
ClC1=C(C=C(C=C1)N)OCC1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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